4-(4-Nitrothiophen-2-yl)thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

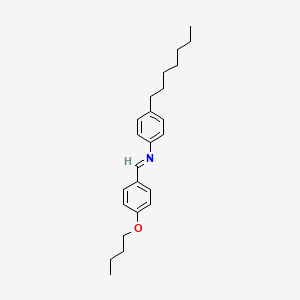

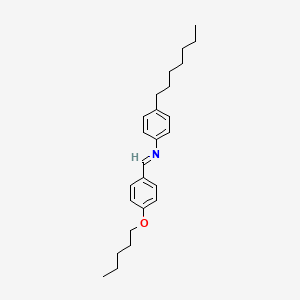

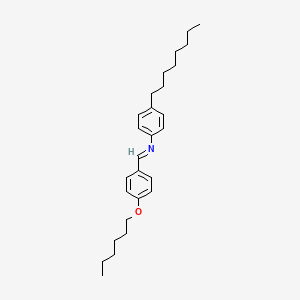

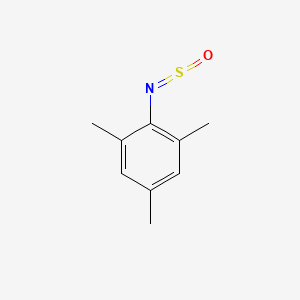

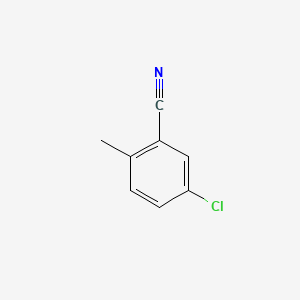

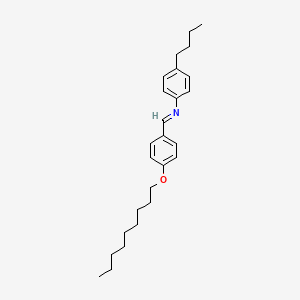

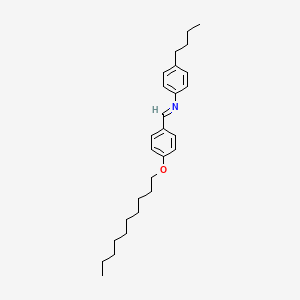

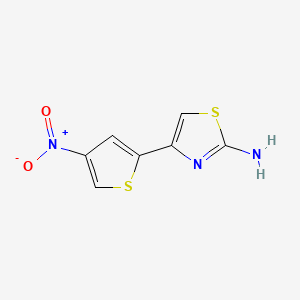

“4-(4-Nitrothiophen-2-yl)thiazol-2-amine” is a chemical compound with the CAS Number: 58139-51-8 . It has a molecular weight of 227.27 . The IUPAC name for this compound is 4-(4-nitro-2-thienyl)-1,3-thiazol-2-amine . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “4-(4-Nitrothiophen-2-yl)thiazol-2-amine” is 1S/C7H5N3O2S2/c8-7-9-5(3-14-7)6-1-4(2-13-6)10(11)12/h1-3H,(H2,8,9) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Thiazole derivatives, including 4-(4-Nitrothiophen-2-yl)thiazol-2-amine, have been studied for their potential as antimicrobial agents. Their structure allows for interaction with bacterial cell components, potentially inhibiting growth or killing bacteria. This compound could be a candidate for further research into new antibiotics, especially in an era of increasing antibiotic resistance .

Anticancer Research

Research has indicated that thiazole compounds can play a role in anticancer activity. The nitro group in 4-(4-Nitrothiophen-2-yl)thiazol-2-amine could be involved in the formation of reactive oxygen species, which may induce cytotoxicity in cancer cells. Studies could explore its efficacy against various cancer cell lines and its mechanism of action .

Agricultural Chemistry

In agriculture, thiazole derivatives are explored for their use as fungicides and biocides. The nitrothiophenyl group in the compound could contribute to its bioactivity, making it a potential candidate for protecting crops against fungal pathogens and pests .

Material Science

Thiazoles have been investigated for their corrosion inhibition properties, which are valuable in material science. While specific studies on 4-(4-Nitrothiophen-2-yl)thiazol-2-amine are limited, its structural analogs have shown promise as corrosion inhibitors, suggesting potential applications in protecting metals and alloys .

Environmental Science

The environmental impact of thiazole compounds is an area of interest, particularly in water treatment and pollution control. The compound’s reactivity and potential breakdown products could be studied to assess its environmental footprint and how it might be safely incorporated into industrial processes .

Biochemical Research

In biochemistry, thiazole derivatives are known to interact with various enzymes and receptors. The specific activities of 4-(4-Nitrothiophen-2-yl)thiazol-2-amine could be explored in the context of enzyme inhibition or modulation, which can lead to new insights into cellular processes and the development of therapeutic agents .

Propiedades

IUPAC Name |

4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S2/c8-7-9-5(3-14-7)6-1-4(2-13-6)10(11)12/h1-3H,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDCKELICOIXSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1[N+](=O)[O-])C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206873 |

Source

|

| Record name | 2-Thiazolamine, 4-(4-nitro-2-thienyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Nitrothiophen-2-yl)thiazol-2-amine | |

CAS RN |

58139-51-8 |

Source

|

| Record name | Thiazole, 2-amino-4-(4-nitro-2-thienyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058139518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiazolamine, 4-(4-nitro-2-thienyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.